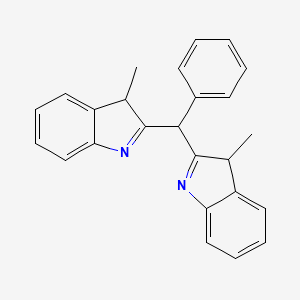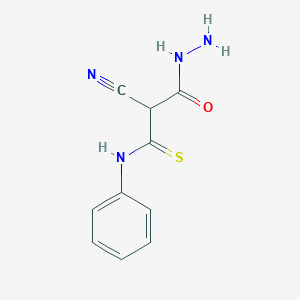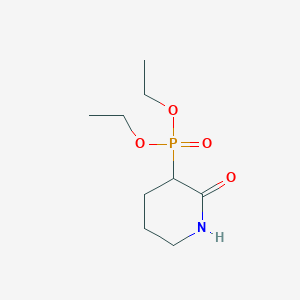![molecular formula C28H12F12N2 B12586830 2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline CAS No. 647375-54-0](/img/structure/B12586830.png)
2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a phenanthroline core substituted with two 3,5-bis(trifluoromethyl)phenyl groups, which contribute to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 3,5-bis(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The compound’s trifluoromethyl groups enhance its electron-withdrawing properties, making it a potent ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and similar electronic properties.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in organic synthesis and material science.
Uniqueness: 2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline stands out due to its phenanthroline core, which provides additional stability and versatility in forming metal complexes. This makes it particularly valuable in applications requiring robust and stable coordination compounds .
Propriétés
Numéro CAS |
647375-54-0 |
|---|---|
Formule moléculaire |
C28H12F12N2 |
Poids moléculaire |
604.4 g/mol |
Nom IUPAC |
2,9-bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C28H12F12N2/c29-25(30,31)17-7-15(8-18(11-17)26(32,33)34)21-5-3-13-1-2-14-4-6-22(42-24(14)23(13)41-21)16-9-19(27(35,36)37)12-20(10-16)28(38,39)40/h1-12H |
Clé InChI |
ATHWJIGYUCDGQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)N=C(C=C2)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)

![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)

![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
![Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12586823.png)
![(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid](/img/structure/B12586828.png)

